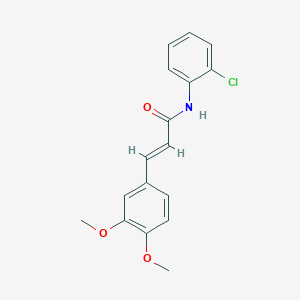

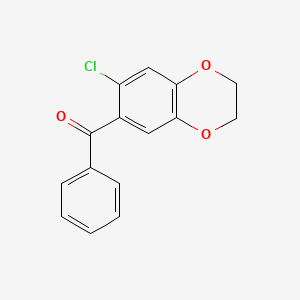

N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acrylamide derivatives involves various chemical reactions, often employing methods such as condensation of acrylic acid with chloroaniline derivatives using dicyclohexyl carbodiimide as a coupling agent, or through the polymerization techniques using initiators like azobisisobutyronitrile (AIBN) for homopolymerization. These methods highlight the diverse synthetic routes for acrylamide compounds, which can be adapted for the synthesis of N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide (Tale & Jagtap, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques and theoretical studies, such as DFT and QTAIM approaches. These analyses provide insights into the non-covalent interactions and topological parameters of charge densities, offering a deeper understanding of the molecular structure and stability of acrylamide derivatives (Shukla, Chaudhary, & Pandey, 2020).

Chemical Reactions and Properties

Acrylamide derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for further chemical modification. Studies have explored radical homopolymerization and the effects of substituents on reactivity and polymer properties. These insights are crucial for understanding the chemical behavior and potential utility of N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide (Huang et al., 2019).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as thermal stability and glass transition temperatures, are influenced by the structural composition of the monomers and polymers. Investigations into these properties provide valuable information on the material characteristics of these compounds, which can be correlated to N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide (Tale & Jagtap, 2012).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, such as their reactivity, polymerization behavior, and interaction with various chemical agents, are key to understanding their functionality and potential applications. Studies focusing on the synthesis, polymerization, and characterization of these compounds shed light on the versatile chemical nature of acrylamide derivatives (Wever et al., 2012).

Wissenschaftliche Forschungsanwendungen

Polyacrylamide and Its Applications

Polyacrylamide, derived from acrylamide monomers, is extensively utilized in various industries and scientific research areas. Its applications span soil conditioning, wastewater treatment, and use in the cosmetic, paper, and textile industries. In scientific laboratories, polyacrylamide serves as a solid support for protein separation via electrophoresis, highlighting its versatility in both industrial and research settings (Friedman, 2003).

Analytical and Biochemical Applications

Acrylamide plays a pivotal role in analytical and biochemical research, particularly in the study of protein structures. Its ability to quench tryptophanyl fluorescence is utilized to discern the exposure level of tryptophan residues in proteins. This application is crucial for understanding protein conformations, conformational changes, and inhibitor binding to enzymes, thereby contributing to the field of structural biology and enzymology (Eftink & Ghiron, 1976).

Polymer Science and Engineering

In polymer science, acrylamide derivatives are central to the synthesis of novel polymers with specific properties. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively researched for drug delivery applications. Controlled polymerization techniques such as RAFT polymerization have been developed to synthesize poly(N-isopropyl acrylamide) under room temperature, showcasing the advancements in polymer chemistry aimed at creating smart materials for biomedical applications (Convertine et al., 2004).

Environmental and Health Safety Research

Research on acrylamide also extends to its environmental fate and neurotoxicity, with studies focusing on its biodegradability, mobility in soil, and effects on human and animal health. Understanding the environmental and health impacts of acrylamide is crucial for developing safer industrial practices and mitigating potential risks associated with its use (Smith & Oehme, 1991).

Eigenschaften

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-21-15-9-7-12(11-16(15)22-2)8-10-17(20)19-14-6-4-3-5-13(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHHSDAFGRBWLS-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)

![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)

![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)

![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)